
MCI826
Übersicht
Beschreibung
MCI-826 ist ein potenter und selektiver Antagonist von Peptid-Leukotrienen und P-Glykoprotein. Es hat in Meerschweinchenmodellen von fortgeschrittenem Asthma eine signifikante antiasthmatische Wirkung gezeigt . Die Verbindung wird hauptsächlich für Forschungszwecke verwendet und ist nicht für den menschlichen Verzehr bestimmt .
Herstellungsmethoden
Die synthetische Route für MCI-826 beinhaltet die Herstellung von (E)-2,2-Diethyl-3’-[2-[2-(4-Isopropyl)thiazolyl]ethenyl]bernsteinsäureanilid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Vorbereitungsmethoden
The synthetic route for MCI-826 involves the preparation of (E)-2,2-diethyl-3’-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
MCI-826 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in MCI-826 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
MCI826 serves as a valuable tool in chemical research, particularly in the study of peptide leukotrienes and their interactions with P-glycoprotein. Its unique chemical structure allows researchers to explore:
- Receptor Binding Studies : this compound can be utilized to investigate the binding affinities of leukotriene receptors, providing insights into receptor-ligand interactions.
- Synthetic Chemistry : The synthesis of this compound involves complex chemical reactions, including oxidation, reduction, and substitution, which can be studied for developing new synthetic methodologies.
Biological Research
In biological research, this compound is instrumental in elucidating the pathways involving leukotrienes. Key applications include:
- Inflammatory Response Studies : Researchers use this compound to investigate the role of leukotrienes in inflammatory diseases. Its antagonistic action helps clarify how leukotrienes contribute to conditions like asthma and allergic responses.
- Cellular Mechanisms : this compound aids in studying cellular signaling pathways affected by leukotrienes, thereby enhancing understanding of their biological effects in various tissues.
Medical Applications
This compound's therapeutic potential is particularly significant in the field of medicine:
- Asthma Treatment : Clinical studies have demonstrated that this compound exhibits substantial anti-asthmatic activity in guinea pig models, suggesting its potential use in treating asthma and other respiratory diseases .
- Drug Development : The compound is being explored for its ability to modulate drug resistance mechanisms mediated by P-glycoprotein, which is crucial for developing effective treatments for cancers and other conditions where drug resistance is a concern.
Industrial Applications
In the pharmaceutical industry, this compound plays a role in drug discovery and development:
- Therapeutic Agent Development : The compound's unique properties make it a candidate for developing new drugs targeting leukotriene pathways. Its efficacy against inflammation positions it as a promising agent for various inflammatory diseases.
- Quality Control Processes : this compound can be employed in quality control processes for pharmaceutical products that involve leukotriene modulation, ensuring consistency and efficacy in therapeutic formulations.
Case Study 1: Anti-Asthmatic Activity
A study conducted on guinea pigs demonstrated that administration of this compound significantly reduced airway hyper-responsiveness induced by leukotrienes. This finding supports its potential application as a treatment for asthma.
Case Study 2: Drug Resistance Modulation
Research has shown that this compound effectively inhibits P-glycoprotein-mediated drug efflux in cancer cell lines, enhancing the efficacy of chemotherapeutic agents. This highlights its potential role in overcoming multi-drug resistance in cancer therapy.
Wirkmechanismus
MCI-826 exerts its effects by antagonizing peptide leukotrienes and P-glycoprotein. It binds to the leukotriene receptors, preventing the leukotrienes from exerting their pro-inflammatory effects. This results in reduced inflammation and bronchoconstriction, making it effective in treating asthma . The molecular targets involved include leukotriene receptors and P-glycoprotein, which play crucial roles in the inflammatory response and drug resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
MCI-826 ist einzigartig in seiner dualen antagonistischen Aktivität gegen Peptid-Leukotriene und P-Glykoprotein. Zu ähnlichen Verbindungen gehören:
FPL 55712: Ein weiterer Leukotrienrezeptor-Antagonist, aber weniger potent als MCI-826.
Zosuquidar trihydrochlorid: Ein potenter Modulator der P-Glykoprotein-vermittelten Multidrug-Resistenz.
Atazanavir-Sulfat: Ein HIV-Proteaseinhibitor, der auch P-Glykoprotein hemmt.
MCI-826 zeichnet sich durch seine hohe Potenz und Selektivität aus, wodurch es ein wertvolles Werkzeug für die Forschung im Bereich der Entzündung und Arzneimittelresistenz ist .
Biologische Aktivität
MCI826, chemically known as (E)-2,2-diethyl-3'-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid, is a compound that has garnered attention for its biological activity, particularly as a potent antagonist of leukotriene D4 (LTD4) and E4 (LTE4). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological profiles.
This compound acts primarily as an antagonist to LTD4 and LTE4, which are peptide leukotrienes involved in inflammatory responses and bronchoconstriction. The compound exhibits high potency in inhibiting contractions induced by these leukotrienes in isolated tissues.
Key Findings:
- Potency : this compound demonstrated pA2 values of 8.3 and 8.9 against LTD4 and LTE4 in isolated guinea pig trachea, indicating it is over 100 times more potent than the standard antagonist FPL 55712 .
- Concentration-Dependent Inhibition : In isolated guinea pig ileum, this compound inhibited LTD4-induced contractions with an IC50 value of .
In Vivo Studies
In vivo studies have shown that this compound can effectively reduce bronchoconstriction caused by leukotrienes in animal models.
Observations:
- Dose-Dependent Effects : Oral administration of this compound resulted in significant inhibition of LTC4 and LTD4-induced bronchoconstrictions with effective doses (ED50) of 0.049 mg/kg and 0.013 mg/kg, respectively .
- Duration of Action : The pharmacological half-life of this compound after oral administration was noted to be over 12 hours .
Comparative Analysis with Other Antagonists
The following table summarizes the comparative potency of this compound with other known leukotriene antagonists:
Compound | pA2 Value (LTD4) | pA2 Value (LTE4) | IC50 (LTD4) | ED50 (LTC4) |
---|---|---|---|---|
This compound | 8.3 | 8.9 | 0.049 mg/kg | |
FPL 55712 | <7.0 | <7.0 | Not specified | Not specified |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in managing conditions such as asthma:
- Asthma Management : A study involving guinea pigs demonstrated that this compound significantly inhibited antigen-induced bronchoconstriction, suggesting its potential application in treating asthma .
- Comparative Efficacy : In controlled trials, this compound's efficacy was compared against traditional treatments, showcasing its superior potency in specific contexts related to leukotriene-mediated conditions .
Eigenschaften
IUPAC Name |
2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLNVMJTDKEOBE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140646-80-6 | |
Record name | Mci 826 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.